BMS-202
BMS-202
The programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction plays a dominant role in the suppression of T cell responses, especially in a tumor microenvironment, protecting tumor cells from lysis. PD-1/PD-L1 inhibitor 2 is reported to prevent the interaction of PD-L1 with PD-1 with an IC50 value of 18 nM.
Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface
BMS-202 is a PD-1/PD-L1 interaction inhibitor. BMS-202 binds to and induces dimerization of PD-L1, an inhibitory immune checkpoint protein.
Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface
BMS-202 is a PD-1/PD-L1 interaction inhibitor. BMS-202 binds to and induces dimerization of PD-L1, an inhibitory immune checkpoint protein.
Brand Name:
Vulcanchem
CAS No.:
1675203-84-5
VCID:
VC0521618
InChI:
InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29)
SMILES:
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC
Molecular Formula:
C25H29N3O3
Molecular Weight:
419.5 g/mol
BMS-202
CAS No.: 1675203-84-5
Cat. No.: VC0521618
Molecular Formula: C25H29N3O3
Molecular Weight: 419.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | The programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction plays a dominant role in the suppression of T cell responses, especially in a tumor microenvironment, protecting tumor cells from lysis. PD-1/PD-L1 inhibitor 2 is reported to prevent the interaction of PD-L1 with PD-1 with an IC50 value of 18 nM. Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface BMS-202 is a PD-1/PD-L1 interaction inhibitor. BMS-202 binds to and induces dimerization of PD-L1, an inhibitory immune checkpoint protein. |
|---|---|
| CAS No. | 1675203-84-5 |
| Molecular Formula | C25H29N3O3 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |
| Standard InChI | InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |
| Standard InChI Key | JEDPSOYOYVELLZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |
| Canonical SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |
| Appearance | Solid powder |
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